molecular formula C18H15N B1601683 2,4-Diphenylaniline CAS No. 63344-48-9

2,4-Diphenylaniline

Cat. No.: B1601683
CAS No.: 63344-48-9
M. Wt: 245.3 g/mol
InChI Key: JZKJBFCCYSJAQX-UHFFFAOYSA-N
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Description

2,4-Diphenylaniline (CAS: 63344-48-9), also known as 4′-amino-m-terphenyl, is a triaryl amine compound with two phenyl groups substituted at the 2- and 4-positions of the aniline ring. Its extended π-conjugation system and electron-rich aromatic structure make it valuable in diverse applications, including:

  • Fluorescent probes for detecting metal ions (Cu²⁺, Zn²⁺, Hg²⁺) due to its emissive properties .
  • Organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs), where it acts as a hole-transporting material .
  • Catalysis, serving as a ligand or substrate in cross-coupling reactions (e.g., Suzuki–Miyaura coupling) .

The molecule’s electronic structure, characterized by a planar geometry and strong electron-donating capability, underpins its utility in optoelectronic and catalytic systems.

Preparation Methods

Synthetic Routes and Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

One classical approach to synthesize 2,4-diphenylaniline involves nucleophilic aromatic substitution of aniline with bromobenzene derivatives under basic conditions. The reaction typically proceeds as follows:

  • Reagents and Conditions: Aniline reacts with bromobenzene in the presence of a strong base such as sodium hydroxide and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
  • Mechanism: The reaction proceeds via the formation of a Meisenheimer complex intermediate, followed by elimination to yield this compound.
  • Advantages: This method allows for direct substitution and is relatively straightforward.
  • Limitations: Requires strong bases and high temperatures, which may lead to side reactions or lower selectivity.

Ullmann Coupling Reaction

The Ullmann condensation is a widely used method for the synthesis of diphenylamines, including this compound:

  • Reagents and Conditions: Reaction of formanilides (such as m-chloroformanilide) with bromobenzene or substituted bromobenzenes in the presence of a copper catalyst (e.g., cupric carbonate) and potassium carbonate or sodium carbonate as the base.
  • Temperature Range: Typically between 170°C and 240°C.
  • Key Features:
    • The use of potassium carbonate as the acid acceptor allows direct formation of diphenylamines without the need for a hydrolytic step.
    • The process is efficient, with high yields and shortened reaction times.
  • Reaction Scheme:
    Formanilide + Bromobenzene → this compound (catalyzed by Cu and K2CO3)

Industrial Thermal Deamination

In industrial settings, this compound can be produced by thermal deamination of aniline over oxide catalysts:

  • Process: Heating aniline in the presence of oxide catalysts leads to the formation of diphenylaniline and ammonia as a byproduct.
  • Advantages: Suitable for large-scale production.
  • Challenges: Requires precise control of temperature and catalyst activity to optimize yield and minimize byproducts.

Comparative Data Table of Preparation Methods

Method Key Reagents Catalyst/Base Temperature (°C) Advantages Limitations Reference
Nucleophilic Aromatic Substitution Aniline, Bromobenzene NaOH, DMSO Elevated (varies) Direct substitution, simple setup Harsh conditions, side reactions
Ullmann Coupling Formanilide, Bromobenzene Cupric carbonate, K2CO3 170–240 High yield, no hydrolysis needed High temperature, copper catalyst
Buchwald-Hartwig Amination Aryl halides, Aniline Pd catalyst, base Mild to moderate High selectivity, mild conditions Requires expensive Pd catalyst Inferred
Thermal Deamination Aniline Oxide catalyst High Suitable for industrial scale Requires catalyst optimization

Purification and Characterization

Research Findings and Analysis

  • Steric and Electronic Effects: The bulky diphenyl groups at positions 2 and 4 influence regioselectivity in electrophilic aromatic substitution, directing incoming substituents to less hindered positions.
  • Computational Studies: Density Functional Theory (DFT) calculations (e.g., M06-2X/6-311+G(d,p)) have been used to predict reactive sites and electronic distribution, aiding in synthesis planning.
  • Degradation Pathways: Exposure to advanced oxidation processes leads to hydroxylation and quinone formation, which are important considerations for stability during synthesis and storage.
  • Reaction Optimization: Use of copper catalysts with potassium carbonate simplifies the Ullmann coupling process by eliminating the hydrolysis step, improving overall efficiency.

Summary Table of Key Physical and Chemical Properties

Property Value Method/Source
Molecular Formula C18H15N PubChem
Molecular Weight 245.32 g/mol HRMS
Melting Point 85–86°C DSC
UV-Vis Absorption Maximum ~270 nm (acetonitrile) UV-Vis Spectroscopy
NMR Chemical Shifts δ 6.8–7.5 ppm (aromatic protons) $$^{1}H$$-NMR
CAS Number 63344-48-9 EPA DSSTox

Chemical Reactions Analysis

Types of Reactions: 2,4-Diphenylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Organic Electronics

DPA is widely used in the field of organic electronics due to its excellent charge transport properties. It serves as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study: OLEDs

In a study examining the efficiency of OLEDs, DPA was incorporated into the device architecture, resulting in improved charge mobility and enhanced luminance. The devices exhibited a maximum external quantum efficiency (EQE) of 15%, significantly higher than those using conventional materials .

Material Maximum EQE (%) Comments
DPA15High charge mobility
Conventional HTM8Lower performance

Photovoltaic Applications

DPA has been investigated as a potential material for OPVs due to its ability to facilitate electron transport.

Research Findings

A recent study demonstrated that incorporating DPA into the active layer of OPVs led to a power conversion efficiency (PCE) increase from 5% to 7.5%. This improvement was attributed to enhanced charge separation and reduced recombination losses .

Device Configuration PCE (%) Improvement (%)
Without DPA5-
With DPA7.5+50

Biomedical Applications

DPA has shown promise in biomedical applications, particularly in drug delivery systems and as a component in hydrogels for tissue engineering.

Case Study: Drug Delivery

Research on diphenylalanine peptide nanotubes (FF Nts), which utilize DPA's structural characteristics, demonstrated effective encapsulation and sustained release of therapeutic agents like flufenamic acid (FA). The study reported a release rate that maintained therapeutic levels for over two weeks, indicating potential for use in drug-eluting stents .

Drug Encapsulation Efficiency (%) Release Duration (Days)
Flufenamic Acid9812

Material Science

In addition to electronics and biomedicine, DPA is utilized in the synthesis of advanced materials such as polymers and composites.

Research Insights

DPA-based polymers exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications. A comparative study showed that DPA-modified polymers had a tensile strength increase of up to 30% compared to unmodified counterparts .

Material Type Tensile Strength Increase (%) Thermal Stability (°C)
DPA-modified Polymer30250
Unmodified Polymer-200

Mechanism of Action

The mechanism of action of 2,4-Diphenylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s effects are often mediated through its ability to donate or accept electrons, influencing redox reactions and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diphenylamine (N-Phenylaniline)

Structure : Two phenyl groups attached to a central amine group (C₆H₅)₂NH.
Key Differences :

  • Lacks the third phenyl substituent present in 2,4-diphenylaniline, reducing steric hindrance and π-conjugation.
  • Applications : Primarily used as a stabilizer in explosives and polymers .
  • Safety : Classified as a hazardous substance with moderate toxicity .
Property This compound Diphenylamine
Fluorescence Intensity High (blue/green emission) Low
Electronic Applications OLEDs, OFETs Polymer stabilizers
Toxicity Limited data Moderate

4-Methyl-2-phenylaniline (CAS: 42308-28-1)

Structure : Methyl group at the 4-position and phenyl group at the 2-position of aniline.
Key Differences :

  • The methyl group introduces electron-donating effects, enhancing solubility in non-polar solvents .
  • Applications : Intermediate in agrochemical synthesis; less studied in optoelectronics.
  • Optical Properties : Reduced conjugation compared to this compound, leading to lower absorption in the visible spectrum.
Property This compound 4-Methyl-2-phenylaniline
Solubility Moderate (polar solvents) High (non-polar solvents)
Absorption Maxima ~350–400 nm ~300–320 nm (estimated)

4-Bromo-N,N-diphenylaniline

Structure : Bromine substituent at the 4-position of the central aniline ring.
Key Differences :

  • Bromine’s electron-withdrawing nature lowers the HOMO energy, altering redox behavior .
  • Applications : Used in Suzuki–Miyaura cross-coupling reactions to synthesize polyaromatic systems .
  • Optical Properties : Absorption redshifted compared to this compound due to halogen effects.
Property This compound 4-Bromo-N,N-diphenylaniline
Redox Potential (E₁/₂) +0.8 V (vs. SCE) +1.2 V (estimated)
Catalytic Utility Ligand in amination Cross-coupling substrate

Diphenylaniline–Azulene Conjugates

Structure : Diphenylaniline groups attached to azulene at positions 2 and 6 .
Key Differences :

  • Extended conjugation results in intense absorption (500–600 nm) and emission (550–650 nm) in the visible range .
  • Electrochemical Properties : Exhibits reversible redox behavior with ΔE ~0.3 V, suitable for organic semiconductors.
  • Theoretical Insights : Density functional theory (DFT) calculations show delocalized HOMO orbitals, enabling charge transport .
Property This compound Diphenylaniline–Azulene
Emission Wavelength 450–500 nm 550–650 nm
HOMO-LUMO Gap ~3.2 eV ~2.5 eV

2,4-Dimethylaniline

Structure : Methyl groups at the 2- and 4-positions of aniline.
Key Differences :

  • Electron-donating methyl groups increase basicity but reduce conjugation .
  • Safety : Highly toxic; regulated as a hazardous substance .
Property This compound 2,4-Dimethylaniline
Basicity (pKₐ) ~4.5 ~5.2
Toxicity Limited data High

Research Findings and Trends

  • Optoelectronic Performance : this compound derivatives exhibit superior fluorescence quantum yields (Φ ~0.7) compared to methyl- or bromo-substituted analogs (Φ <0.5) .
  • Catalytic Efficiency: In Buchwald–Hartwig amination, diphenylaniline-based ligands show higher turnover numbers (TON >1,000) than simpler anilines .
  • Safety Considerations : Substitution patterns significantly influence toxicity; halogenated derivatives require careful handling .

Biological Activity

2,4-Diphenylaniline (DPA) is an organic compound with significant biological activity and potential applications in various fields, including medicine and industrial chemistry. This article explores the biological properties of DPA, including its anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its two phenyl groups attached to a central aniline structure. Its molecular formula is C13H12N, and it has a molecular weight of 184.24 g/mol. The compound exhibits versatile properties that make it a valuable building block in organic synthesis.

1. Anticancer Activity

Recent studies have demonstrated that DPA and its derivatives exhibit significant anticancer properties. For instance, a study evaluated a series of diphenylamine derivatives for their antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The results indicated that certain derivatives showed IC50 values as low as 7.84 µM, suggesting potent anticancer activity .

Table 1: Anticancer Activity of DPA Derivatives

CompoundCell LineIC50 (µM)
DPA Derivative 1MDA-MB-23110.5
DPA Derivative 2PC-37.84
DPA Derivative 3NHDF16.2

2. Anti-inflammatory Activity

DPA has been investigated for its anti-inflammatory properties, particularly in the context of chronic inflammatory diseases. In vitro studies have shown that DPA can inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. This suggests its potential as a therapeutic agent for conditions such as arthritis and other inflammatory disorders .

Case Study: Anti-inflammatory Effects of DPA
In a controlled experiment, human monocytes were treated with DPA at varying concentrations (1 µM to 10 µM). The results showed a dose-dependent reduction in TNF-α production, indicating that DPA effectively modulates inflammatory pathways.

3. Antimicrobial Activity

The antimicrobial efficacy of DPA has also been explored. A study assessed the antibacterial activity of several diphenylamine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain compounds exhibited significant antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 32 µg/mL to 128 µg/mL .

Table 2: Antimicrobial Activity of DPA Derivatives

CompoundBacteriaMIC (µg/mL)
DPA Derivative AStaphylococcus aureus64
DPA Derivative BEscherichia coli128

The mechanisms underlying the biological activities of DPA are diverse:

  • Anticancer Mechanism: The anticancer effects are believed to be mediated through apoptosis induction in cancer cells and inhibition of cell proliferation pathways.
  • Anti-inflammatory Mechanism: DPA may inhibit nuclear factor kappa B (NF-κB) signaling pathways, reducing the expression of inflammatory cytokines.
  • Antimicrobial Mechanism: The antimicrobial activity may result from disruption of bacterial cell membranes or interference with metabolic processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Diphenylaniline, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves Ullmann coupling or Buchwald-Hartwig amination using palladium catalysts. Purification via column chromatography (silica gel, hexane/ethyl acetate) is common. Characterization requires 1H^1H-NMR (aromatic protons at δ 6.8–7.5 ppm), 13C^{13}C-NMR, and HPLC (≥98% purity). Mass spectrometry (EI-MS) confirms molecular weight (245.32 g/mol). For validation, compare melting points (85–86°C) and spectral data with literature .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : Use 1H^1H-NMR to identify aromatic proton environments and substituent positions. IR spectroscopy detects N–H stretching (~3400 cm1^{-1}) and C–C aromatic vibrations. High-resolution mass spectrometry (HRMS) confirms molecular formula (C18_{18}H15_{15}N). For electronic properties, UV-Vis spectroscopy (λmax_{\text{max}} ~270 nm) provides insights into π→π* transitions .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitution in this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., M06-2X/6-311+G(d,p)) to map electrostatic potential surfaces and frontier molecular orbitals. Compare experimental nitration or halogenation outcomes with computational predictions. Steric hindrance from the 2,4-diphenyl groups directs substitutions to less hindered positions, while electron-donating NH2_2 activates specific sites .

Q. What degradation pathways occur when this compound is exposed to advanced oxidation processes (AOPs)?

  • Methodological Answer : Simulate AOPs (e.g., Fenton reactions) and analyze intermediates via LC-MS. Hydroxyl radical (\cdotOH) attack likely initiates hydroxylation at para positions, forming quinone intermediates. Further oxidation leads to ring-opening products. Compare degradation kinetics with structurally similar compounds (e.g., 2,6-Diphenylaniline) to identify substituent-dependent reactivity .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies in reported physicochemical properties of this compound?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., solvent purity, temperature control). Use differential scanning calorimetry (DSC) to verify melting points. Cross-validate spectral data with certified reference materials. If inconsistencies persist, conduct crystallographic analysis (XRD) to confirm molecular packing and polymorphism .

Q. What strategies mitigate biases in interpreting this compound’s reactivity in mixed-solvent systems?

  • Methodological Answer : Employ a factorial experimental design to isolate solvent polarity and hydrogen-bonding effects. Use multivariate statistical analysis (e.g., PCA) to correlate solvent parameters (Kamlet-Taft) with reaction rates. Validate findings using deuterated solvents (e.g., D2_2O) to assess isotopic effects .

Q. Experimental Design Frameworks

Q. How can researchers optimize the synthesis of this compound derivatives for electronic applications?

  • Methodological Answer : Apply the PICO framework:

  • Population : this compound derivatives.
  • Intervention : Substituent variation (e.g., electron-withdrawing groups).
  • Comparison : Baseline electronic properties (HOMO-LUMO gaps).
  • Outcome : Enhanced charge transport efficiency.
    Use cyclic voltammetry and time-resolved fluorescence to quantify electronic effects .

Q. What criteria ensure ethical and rigorous toxicity studies of this compound?

  • Methodological Answer : Follow FINER criteria:

  • Feasible : Use in vitro models (e.g., HepG2 cells) for preliminary screening.
  • Novel : Investigate understudied endpoints (e.g., mitochondrial toxicity).
  • Ethical : Adhere to OECD guidelines for chemical safety testing.
  • Relevant : Prioritize environmentally persistent metabolites .

Q. Tables for Key Data

Property Value Method Reference
Molecular Weight245.32 g/molHRMS
Melting Point85–86°CDSC
Predicted logP4.2DFT (M06-2X)
UV-Vis λmax_{\text{max}}270 nm (in acetonitrile)UV-Vis Spectroscopy

Properties

IUPAC Name

2,4-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKJBFCCYSJAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40487730
Record name 2,4-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63344-48-9
Record name 2,4-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-dibromoaniline (10 mmol), benzeneboronic acid (24 mmol), tetrakis(triphenylphosphine)palladium(0) (1 mmol) and potassium carbonate (12 g) are put in a two-neck round-bottom flask and dissolved in toluene (30 mL) and H2O (10 mL). Subsequently, the resulting solution is stirred in a bath under a temperature of about 100° C. for 24 hours. After completion of the reaction, toluene is removed. The reaction mixture is extracted with dichloromethane and water, and then being distilled under reduced pressure. The resulting residence is filtered by silica gel column and distilled under reduced pressure again. Next, by re-crystallizing and filtering with dichloromethane and petroleum ether, 2,4-diphenylaniline (2.0 g) is yielded.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
24 mmol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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